Propyl p-toluenesulfonate

概述

描述

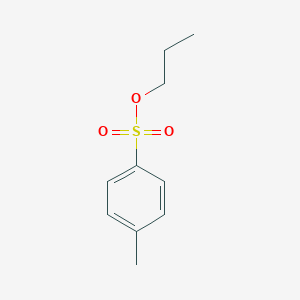

Propyl p-toluenesulfonate is an organic compound with the molecular formula C10H14O3S. It is a clear, light yellow liquid that is used in various chemical reactions and industrial applications. This compound is part of the p-toluenesulfonate family, which are known for their role as alkylating agents due to their electron-withdrawing sulfonate group.

准备方法

Synthetic Routes and Reaction Conditions: Propyl p-toluenesulfonate is typically synthesized through the esterification of p-toluenesulfonic acid with propanol. The reaction involves the use of triethylamine as a base and dichloromethane as a solvent. The mixture is cooled to a temperature between 5°C and 15°C, and a solution of p-toluenesulfonyl chloride in dichloromethane is added cautiously. The reaction is then warmed to room temperature and stirred for 12 hours. The product is purified through washing, drying, and filtration .

Industrial Production Methods: On an industrial scale, the preparation involves similar steps but is carried out in larger reactors with precise control over temperature and reaction conditions to ensure high yield and purity. The final product is often obtained through distillation and recrystallization to remove impurities .

化学反应分析

Solvolysis Reactions

PPTS undergoes solvolysis in polar solvents, producing substitution and elimination products. Reaction pathways depend on solvent nucleophilicity and temperature:

Acetolysis in Acetic Acid

At 110°C, acetolysis of 1-¹⁴C-1-propyl p-toluenesulfonate yields:

-

1-Propyl acetate (major product, >99% isotopic retention at C-1).

Mechanism : Dominantly SN2 , with stereochemical retention at the reaction center .

Formolysis in Formic Acid

Under reflux, formolysis produces:

Mechanism : Partial SN1 character due to solvent ionizing power, but minimal carbocation rearrangement, as evidenced by isotopic labeling studies .

Table 1: Solvolysis Outcomes of PPTS

| Solvent | Temperature | Major Product | Minor Product | Isotopic Rearrangement (%) | Mechanism |

|---|---|---|---|---|---|

| Acetic acid | 110°C | 1-Propyl acetate | 2-Propyl acetate | <0.03 | SN2 |

| Formic acid | Reflux | 1-Propyl formate | 2-Propyl formate | 0.68–0.83 | Mixed SN1/SN2 |

Elimination Reactions

In weakly nucleophilic solvents (e.g., aqueous ethanol), PPTS undergoes β-elimination to form propene via an E2 mechanism .

-

Conditions : High temperature (75–100°C), presence of a base1 .

-

Competing pathways : SN2 substitution dominates in primary alkyl sulfonates, but steric hindrance or elevated temperatures favor elimination .

Reactivity in Pharmaceutical Contexts

PPTS is identified as a genotoxic impurity in active pharmaceutical ingredients (APIs):

Stability and Degradation

PPTS hydrolyzes in aqueous media to form p-toluenesulfonic acid and 1-propanol :

Key Mechanistic Insights

-

Primary vs. tertiary systems : PPTS (primary) favors SN2 substitution, while branched analogs (e.g., 1,2-dimethylpropyl derivatives) shift to SN1/E1 pathways due to carbocation stability1 .

-

Isotopic studies : Minimal C-1 to C-2/C-3 scrambling in PPTS solvolysis confirms limited carbocation intermediates .

科学研究应用

Pharmaceutical Industry

Propyl p-toluenesulfonate is extensively utilized in the pharmaceutical sector, primarily in the synthesis of active pharmaceutical ingredients (APIs). Its applications include:

- Counterion in Salt Formation : It serves as a counterion during the salt formation process of APIs, enhancing solubility and stability .

- Quantification of Impurities : High-performance liquid chromatography with UV detection (HPLC-UV) is employed to quantify genotoxic impurities, including this compound, in drug formulations. This method allows for the detection of impurities at low concentrations (down to 0.02% relative area) .

- Case Study : A study validated an LC-MS/MS method for detecting multiple sulfonate esters, including this compound, in drug products. The method demonstrated high sensitivity and specificity for quantifying impurities in various matrices .

Material Science

In material science, this compound acts as a catalyst in the curing processes of epoxy resins and amine compositions:

- Catalytic Role : It enhances the curing efficiency and adhesive properties of epoxy formulations, making it valuable in composite material production .

- Experimental Procedures : The specific application methods vary depending on the resin system used; however, its presence typically improves mechanical properties and thermal stability.

Organic Synthesis

This compound is widely used as a strong acid in organic synthesis:

- Alkylating Agent : It facilitates alkylation reactions by transferring the propyl group to nucleophiles such as amines and alcohols. This reaction pathway is crucial for synthesizing various organic compounds.

- Hydrolysis Reactions : In acidic conditions, it can hydrolyze to yield p-toluenesulfonic acid and propanol, which can be further utilized in other chemical syntheses.

Electronics

In electronics manufacturing, this compound is utilized in soldering applications:

- Flux Component : It is incorporated into solder flux formulations to improve solder flow and reduce oxidation during electronic component assembly. This application enhances the reliability and quality of solder joints.

Data Tables

作用机制

The mechanism of action of propyl p-toluenesulfonate involves its role as an alkylating agent. The sulfonate group is electron-withdrawing, making the propyl group more susceptible to nucleophilic attack. This allows the compound to transfer the propyl group to nucleophiles, forming new covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

相似化合物的比较

- Methyl p-toluenesulfonate

- Ethyl p-toluenesulfonate

- Isopropyl p-toluenesulfonate

Comparison:

- Methyl p-toluenesulfonate: Has a shorter alkyl chain, making it less bulky and potentially more reactive in certain reactions.

- Ethyl p-toluenesulfonate: Slightly larger than the methyl derivative, offering a balance between reactivity and steric hindrance.

- Isothis compound: Has a branched alkyl chain, which can affect its reactivity and the steric environment around the reaction site .

This compound is unique due to its specific alkyl chain length, which provides a balance between reactivity and steric effects, making it suitable for a variety of applications in organic synthesis and industrial processes.

生物活性

Propyl p-toluenesulfonate (CAS No. 599-91-7) is an organic compound classified as a sulfonate ester. It has garnered attention in various fields, including organic synthesis and materials science, due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, applications, and case studies.

- Molecular Formula : CHOS

- Molecular Weight : 214.28 g/mol

- Physical State : Clear light yellow liquid

- Boiling Point : 140 °C (at 2 mmHg)

- Density : 1.15 g/mL

- Refractive Index : 1.5065 - 1.5085

Biological Activity Overview

This compound exhibits various biological activities, primarily attributed to its role as a reagent and catalyst in chemical reactions. Its biological effects can be categorized into several areas:

- Antimicrobial Activity : Some studies indicate that sulfonate esters, including this compound, possess antimicrobial properties that can inhibit the growth of certain bacteria and fungi.

- Enzyme Inhibition : Certain research has shown that this compound can act as an inhibitor of specific enzymes, which may have implications for drug development and therapeutic applications.

- Cellular Effects : Research suggests that this compound may influence cellular processes such as apoptosis and cell proliferation, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Properties

A study examining the antimicrobial efficacy of various sulfonates found that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 100 µg/mL for both bacterial strains, indicating potential for use in antimicrobial formulations .

Enzyme Inhibition

Research conducted on enzyme kinetics demonstrated that this compound acts as a competitive inhibitor for certain serine proteases. The inhibition constant (Ki) was calculated to be approximately 50 µM, suggesting a moderate level of inhibition which could be leveraged in drug design targeting protease-related diseases .

Cellular Studies

In cell culture studies, this compound was shown to induce apoptosis in human cancer cell lines at concentrations above 200 µM. Flow cytometry analyses indicated an increase in Annexin V positivity, suggesting that it may activate apoptotic pathways .

Applications

Due to its biological activities, this compound finds applications in various fields:

- Organic Synthesis : It is commonly used as a reagent in organic synthesis for the preparation of sulfonamide derivatives.

- Pharmaceutical Development : Its enzyme inhibition properties make it a candidate for drug development targeting specific diseases.

- Material Science : Used as a catalyst in epoxy resin formulations and other polymeric materials due to its ability to enhance mechanical properties.

属性

IUPAC Name |

propyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3S/c1-3-8-13-14(11,12)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTWNTXHFYNETH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060522 | |

| Record name | Benzenesulfonic acid, 4-methyl-, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

599-91-7 | |

| Record name | Propyl 4-methylbenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=599-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl p-toluenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl p-toluenesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-methyl-, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-methyl-, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl toluene-4-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL P-TOLUENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4M5N22X54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of propyl p-toluenesulfonate in solvolysis reactions, and how does the solvent influence this process?

A1: this compound undergoes solvolysis through a competitive mechanism involving both γ-silyl-assisted (kSi) and solvent-assisted (ks) pathways when a γ-silyl group like aryldimethylsilyl is present []. The solvent plays a crucial role in determining the dominant pathway. While exhibiting nucleophilic assistance, the reaction kinetics don't follow the Winstein-Grunwald equation, indicating that neither a pure SN1 nor SN2 mechanism is at play []. Instead, the kSi pathway primarily yields cyclopropane, while the ks pathway leads to substitution products. The balance between these pathways depends on both the solvent and substituents on the aryl group.

Q2: How does the structure of 3-phenyl-3,3-ethylenedioxy-1-propyl p-toluenesulfonate facilitate its use as an acid amplifier in photoresists?

A2: 3-Phenyl-3,3-ethylenedioxy-1-propyl p-toluenesulfonate possesses a unique structure that allows it to act as an acid amplifier in photoresist applications []. In the presence of a small amount of acid, this compound undergoes autocatalytic decomposition, releasing p-toluenesulfonic acid. This acid proliferation process is particularly effective within polymer matrices used in photoresists. The diffusion of the generated acid plays a crucial role in enhancing photosensitivity, as demonstrated by the effect of various arenesulfonates on photosensitivity characteristics [].

Q3: Can you describe an instance where environmental contamination by the acid released from 3-phenyl-3,3-ethylenedioxy-1-propyl p-toluenesulfonate was observed?

A3: Research has shown that the acid released from 3-phenyl-3,3-ethylenedioxy-1-propyl p-toluenesulfonate can migrate through the air, potentially causing unintended acidolysis in nearby materials []. This phenomenon, dubbed "air infection," was observed when films containing this compound as an acid amplifier were heated. The acid molecules generated from the amplifier's decomposition migrated through the air, causing a reduction in the thickness of adjacent unexposed polymer films. This highlights the importance of considering potential environmental contamination and implementing appropriate safety measures when working with this compound.

Q4: What synthetic strategies can be employed to access enantiomerically pure N-(2-phosphonomethoxypropyl) derivatives of nucleobases, utilizing this compound derivatives as key intermediates?

A4: Enantiomerically pure N-(2-phosphonomethoxypropyl) derivatives of purine and pyrimidine bases, important compounds in medicinal chemistry, can be synthesized using chiral this compound derivatives as key intermediates []. This approach involves alkylation of the desired nucleobase with either (R)- or (S)-2-[bis(2-propyl)phosphonylmethoxy]this compound. This is followed by a transsilylation step to afford the desired N-(2-phosphonomethoxypropyl) derivative. The required chiral p-toluenesulfonates can be prepared from enantiomerically pure 1-benzyloxypropanols via multi-step synthetic routes involving protection, substitution, and deprotection strategies []. This method provides access to a range of N-(2-phosphonomethoxypropyl) derivatives with defined stereochemistry, enabling structure-activity relationship studies and potential drug development.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。